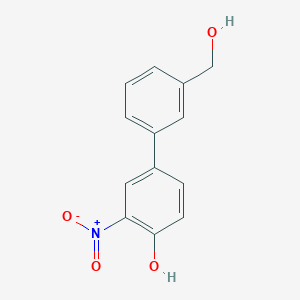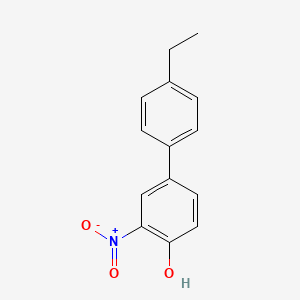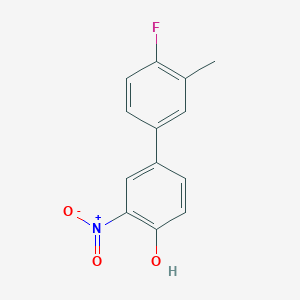
4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% (4F2N) is an organic compound with a wide range of applications in the laboratory, including use as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a probe for studying the structure and dynamics of proteins. 4F2N is a member of the class of nitrophenols, which are compounds containing a nitro group attached to a phenol group. 4F2N is a yellow-orange crystalline solid with a melting point of 78-80°C, and is soluble in polar organic solvents such as dimethylformamide, dimethylsulfoxide, and ethanol.
科学的研究の応用
4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a probe for studying the structure and dynamics of proteins. In addition, 4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% has been used in the synthesis of other nitrophenols, as well as in the synthesis of novel heterocyclic compounds.
作用機序
4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% acts as an electron-withdrawing group, meaning that it withdraws electrons from the molecule to which it is attached. This electron-withdrawing effect is due to the nitro group, which is highly electronegative and thus withdraws electron density from the molecule. This electron-withdrawing effect can be used to control the reactivity of the molecule, allowing for the synthesis of more complex molecules.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% has been shown to have an inhibitory effect on enzymes and proteins. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics in the body. In addition, 4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses.
実験室実験の利点と制限
4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be stored for long periods of time without significant degradation. In addition, 4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% is stable in aqueous solution and can be used in a variety of organic reactions. However, 4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% is not soluble in non-polar solvents and has a low solubility in water, which may limit its use in some laboratory experiments.
将来の方向性
Future research on 4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% could focus on its use as a catalyst in organic reactions, as well as its potential applications in drug design and development. Additionally, further research could be conducted to explore the effects of 4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% on other enzymes and proteins, as well as its potential uses in biotechnology. Additionally, further research could be conducted to investigate the effects of 4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% on the structure and dynamics of proteins, as well as its potential applications in drug delivery systems. Finally, further research could be conducted to explore the potential uses of 4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% in medical imaging and diagnostics.
合成法
4-(2-Formylthiophen-4-yl)-2-nitrophenol, 95% can be synthesized from 4-formylthiophenol and nitric acid in an aqueous solution. The reaction involves the displacement of the hydroxyl group of the 4-formylthiophenol by the nitro group of the nitric acid, yielding a nitrophenol with a formylthiophenyl group attached. The reaction can be carried out in aqueous solution at room temperature, and is typically completed within several hours.
特性
IUPAC Name |
4-(4-hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-5-9-3-8(6-17-9)7-1-2-11(14)10(4-7)12(15)16/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCZRHSGUSTEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686248 |
Source


|
| Record name | 4-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261923-27-6 |
Source


|
| Record name | 4-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














